![molecular formula C15H14N4O B2477580 (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide CAS No. 97653-12-8](/img/structure/B2477580.png)
(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation .
Molecular Structure Analysis
The molecular structure of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide consists of a pyrimidine ring with two methyl groups at positions 4 and 6, connected to a phenylacetamide group. The compound’s IUPAC name reflects this structure .
Scientific Research Applications
Synthesis and Biological Applications
Anticandidal and Cytotoxic Agents
A study focused on the synthesis of new derivatives incorporating the 4,6-dimethylpyrimidine moiety, revealing some compounds' promising anticandidal activity and cytotoxic effects. One derivative showed notable inhibitory effects against Candida species with minimal cytotoxicity, highlighting potential applications in treating fungal infections (Turan-Zitouni et al., 2014).
Antifungal Effects
Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives showcased significant antifungal activity against Aspergillus species, suggesting these compounds' potential as antifungal agents (Jafar et al., 2017).
Chemical Synthesis and Reactivity
Cyanamide Reactions
The reactivity of 4,6-dimethylpyrimidin-2-yl cyanamides with various N,N-binucleophiles was studied, leading to the synthesis of novel heterocyclic compounds. This work highlights the chemical versatility and potential applications of these compounds in synthesizing biologically active molecules (Shestakov et al., 2006).
Guanidine Derivatives
The synthesis of guanidine derivatives based on reactions with tryptamines and histamine, incorporating the dimethylpyrimidin moiety, was explored. These compounds showed potential for further development into bioactive molecules (Shestakov et al., 2007).
Structural and Theoretical Analysis
- Crystal Structure and Theoretical Calculation: The synthesis and crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester were reported, along with a detailed theoretical investigation, offering insights into the structural properties and potential applications in materials science (Ren et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-phenacylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-8-12(2)18-15(17-11)19(10-16)9-14(20)13-6-4-3-5-7-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRFHONBBKZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)C2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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